molecular formula C23H34O3 B11995173 3-Deoxydigitoxigenin CAS No. 22040-72-8

3-Deoxydigitoxigenin

Cat. No.: B11995173
CAS No.: 22040-72-8
M. Wt: 358.5 g/mol
InChI Key: ITRLYOYEKVDKEE-MITUEXOSSA-N
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Description

3-Deoxydigitoxigenin is a naturally occurring cardenolide, a type of steroid that is primarily found in certain plants. It is structurally related to digitoxigenin, differing by the absence of a hydroxyl group at the C-3 position. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of heart diseases and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxydigitoxigenin typically involves the chemical modification of digitoxigenin. One common method includes the selective reduction of the hydroxyl group at the C-3 position. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often relies on the extraction and subsequent chemical modification of digitoxigenin from plant sources. The process involves several steps, including extraction, purification, and chemical transformation, to yield the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxydigitoxigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

3-Deoxydigitoxigenin has been extensively studied for its applications in several fields:

Mechanism of Action

The mechanism of action of 3-Deoxydigitoxigenin involves its interaction with cellular targets such as the sodium-potassium ATPase pump. By inhibiting this enzyme, it increases intracellular calcium levels, which enhances cardiac contractility. Additionally, its antiviral properties are attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Uniqueness: 3-Deoxydigitoxigenin is unique due to its specific structural modifications, which confer distinct biological activities. Its lack of a hydroxyl group at the C-3 position differentiates it from digitoxigenin and may influence its pharmacokinetics and pharmacodynamics .

Properties

CAS No.

22040-72-8

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

3-[(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O3/c1-21-10-4-3-5-16(21)6-7-19-18(21)8-11-22(2)17(9-12-23(19,22)25)15-13-20(24)26-14-15/h13,16-19,25H,3-12,14H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1

InChI Key

ITRLYOYEKVDKEE-MITUEXOSSA-N

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C

Origin of Product

United States

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